3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781823
InChI: InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15781823

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name 3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13)
Standard InChI Key CVDIUMNZVSKCHZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=CN(N=C1N)C2CCCC2

Introduction

Identification and Structural Characterization

Chemical Identity

The compound’s systematic IUPAC name is 3-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, reflecting its substituent positions and functional groups. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol . Key identifiers include:

PropertyValue
CAS Number2171314-13-7
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
SynonymsNot widely reported

Structural Features

The pyrazole core (C₃H₃N₂) is substituted with:

  • A cyclopentyl group at position 1, contributing to hydrophobic interactions .

  • An amino group (-NH₂) at position 3, enhancing hydrogen-bonding potential.

  • An N,N-dimethyl carboxamide (-CON(CH₃)₂) at position 4, influencing solubility and electronic properties .

The stereoelectronic effects of these groups modulate reactivity and biological activity, as seen in analogous pyrazole derivatives .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, typically involving hydrazines and carbonyl precursors . A representative pathway includes:

  • Vilsmeier-Haack Formylation: Formylation of acetonitrile derivatives to generate α,β-unsaturated carbonyl intermediates .

  • Hydrazine Cyclization: Reaction with cyclopentyl hydrazine to form the pyrazole ring .

  • Carboxamide Introduction: Amidification using dimethylamine or direct substitution of a nitrile group (-CN) with -CON(CH₃)₂ .

Example Protocol:

  • Step 1: Treat ethyl 3-cyclopentyl-3-oxopropanoate with phosphorus oxychloride (POCl₃) to form a chloroimidate intermediate.

  • Step 2: React with hydrazine hydrate under reflux to yield the pyrazole ring.

  • Step 3: Substitute the 4-position nitrile (from a precursor like 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile ) with dimethylamine in the presence of a palladium catalyst.

Optimization Challenges

  • Yield: Continuous flow reactors improve efficiency by maintaining precise temperature control (60–80°C) and reducing side reactions.

  • Purity: Chromatography-free methods are preferred for industrial scalability, leveraging crystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole carboxamides are investigated for:

  • Enzyme Inhibition: Modulation of kinases (e.g., PKA) and GPCRs implicated in inflammation and cancer .

  • Drug Candidates: Preclinical studies highlight anti-proliferative activity against tumor cell lines (IC₅₀ = 5–20 μM) .

Agricultural Chemistry

  • Herbicidal Activity: Disruption of plant acetyl-CoA carboxylase (ACC), similar to commercial herbicides .

Material Science

  • Coordination Polymers: Pyrazole-carboxamide ligands form metal-organic frameworks (MOFs) with applications in gas storage .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic pathways.

  • Synthetic Scalability: Developing solvent-free or green chemistry approaches to reduce environmental impact .

  • Target Identification: High-throughput screening to identify novel biological targets (e.g., antimicrobial activity).

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